5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
This compound is a type of pyrazolo[3,4-d]pyrimidin-4-one derivative . Pyrazolo[3,4-d]pyrimidin-4-ones are a class of compounds that have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of this compound is related to the structure of pyrazolopyrimidine, which is a fused nitrogen-containing heterocyclic ring system. It is considered as a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications
Synthesis of New Derivatives for Medicinal Chemistry
The compound serves as a precursor in the synthesis of various derivatives with potential medicinal applications. Through a series of transformations including hydrolysis, cyclization, and treatment with substituted anilines, new substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized . These derivatives are explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
Development of Anti-Inflammatory Agents
Some derivatives of the compound exhibit significant anti-inflammatory properties. This is particularly relevant in the development of new medications for diseases characterized by inflammation, such as arthritis .
Antimicrobial Activity
Research indicates that certain derivatives of 5-amino-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one have antimicrobial properties, making them candidates for the development of new antibiotics .
Antiviral Research
Derivatives of this compound have shown promise in antiviral research, with potential applications in treating viral infections .
Antitumor and Antileukemia Activity
The compound’s derivatives are being studied for their antitumor and antileukemia activities, which could lead to new treatments for various cancers .
Pharmacological Research
The compound is used in pharmacological research to create analogs and derivatives that can be tested for a wide range of pharmacological effects, including antihypertensive and antiallergic activities .
Future Directions
The future directions for research on this compound could include further exploration of its pharmacological potential, investigation of its mechanism of action, and detailed analysis of its physical and chemical properties. Additionally, novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties could be explored .
properties
IUPAC Name |
5-amino-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-8-3-4-10(5-9(8)2)18-12-11(6-16-18)13(19)17(14)7-15-12/h3-7H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVEYMJBSQAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201142326 | |
Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
1105189-56-7 | |
Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105189-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(3,4-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201142326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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